Tert-butyl 3-((3-((5-chloro-2-((4-(4-methylpiperazin-1-YL)phenyl)amino)pyrimidin-4-YL)oxy)phenyl)amino)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-((3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)amino)azetidine-1-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes multiple functional groups such as azetidine, pyrimidine, and piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)amino)azetidine-1-carboxylate typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Introduction of the Chlorine Atom: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Group: The piperazine group is introduced via nucleophilic substitution reactions.
Formation of the Azetidine Ring: The azetidine ring is formed through cyclization reactions, often involving azetidine precursors and suitable catalysts.
Final Coupling and Protection: The final step involves coupling the synthesized intermediates and protecting the carboxylate group with a tert-butyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)amino)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-((3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)amino)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and cellular processes. It serves as a tool to understand the mechanisms of action of related compounds.
Chemical Biology: The compound is used in chemical biology to probe the interactions between small molecules and biological macromolecules.
Industrial Applications: In the industrial sector, the compound may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 3-((3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide: This compound shares structural similarities with tert-butyl 3-((3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)amino)azetidine-1-carboxylate, particularly in the presence of the piperazine and pyrimidine groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in medicinal chemistry. Its ability to interact with specific molecular targets makes it a valuable compound for drug development and biological research.
Properties
Molecular Formula |
C29H36ClN7O3 |
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Molecular Weight |
566.1 g/mol |
IUPAC Name |
tert-butyl 3-[3-[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyanilino]azetidine-1-carboxylate |
InChI |
InChI=1S/C29H36ClN7O3/c1-29(2,3)40-28(38)37-18-22(19-37)32-21-6-5-7-24(16-21)39-26-25(30)17-31-27(34-26)33-20-8-10-23(11-9-20)36-14-12-35(4)13-15-36/h5-11,16-17,22,32H,12-15,18-19H2,1-4H3,(H,31,33,34) |
InChI Key |
ZPQLJXQWWVTHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=CC(=CC=C2)OC3=NC(=NC=C3Cl)NC4=CC=C(C=C4)N5CCN(CC5)C |
Origin of Product |
United States |
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